

5-Hydroxymebendazole-d3 certificate of analysis

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Compound of Interest

Compound Name: 5-Hydroxymebendazole-d3

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Technical Guide: 5-Hydroxymebendazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Hydroxymebendazole-d3**, a deuterated analog of a primary metabolite of the anthelmintic drug Mebendazole. Its principal application is as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, to ensure accurate quantification of 5-Hydroxymebendazole in complex biological matrices.

Core Compound Information

5-Hydroxymebendazole-d3 is a stable isotope-labeled version of 5-Hydroxymebendazole, where three hydrogen atoms on the methyl carbamate group are replaced by deuterium. This isotopic labeling results in a compound that is chemically identical to the parent compound but has a distinct, higher molecular weight, allowing for its differentiation in mass spectrometric analysis.

Physicochemical Data

Property	Value	Source
Chemical Name	Methyl-d3 (6-(hydroxy(phenyl)methyl)-1H-benzo[d]imidazol-2-yl)carbamate	[1][2]
Synonyms	5-Hydroxymebendazole D3; trideuteriomethyl N-[6-(hydroxy(phenyl)methyl)-1H-benzimidazol-2-yl]carbamate; Mebendazole-5-hydroxy D3	[3][4]
CAS Number	1173020-86-4	[1][2][3][5]
Molecular Formula	C ₁₆ H ₁₂ D ₃ N ₃ O ₃	[1][5]
Molecular Weight	300.33 g/mol	[3][4][5]

While a specific Certificate of Analysis with lot-specific data on purity and isotopic enrichment is typically provided by the supplier upon purchase, general product information indicates high purity suitable for use as an analytical standard.[2]

Analytical Application: Quantification of Mebendazole Metabolites

5-Hydroxymebendazole-d3 is a critical component in the development and validation of analytical methods for monitoring Mebendazole and its metabolites in various biological samples, such as animal tissues.[6] Its use as an internal standard corrects for variations in sample preparation and instrument response, leading to more accurate and precise results.

Experimental Protocol: LC-MS/MS Analysis of Mebendazole and Metabolites in Tissue Samples

The following protocol is adapted from a validated method for the determination of Mebendazole and its metabolites in pork, chicken, and horse muscle.[6]

1. Sample Preparation and Extraction

A liquid-liquid extraction (LLE) procedure is employed to isolate the analytes from the tissue matrix.

- Homogenization: A 2 g sample of ground tissue is homogenized with 10 mL of distilled water.
- Internal Standard Spiking: The **5-Hydroxymebendazole-d3** internal standard solution is added to the homogenate.
- Alkalinization: The sample mixture is made alkaline by adding 1 mL of 1M NaOH.
- Extraction: The analytes are extracted with 20 mL of ethyl acetate by shaking for 10 minutes.
- Centrifugation: The mixture is centrifuged at 5000 rpm for 5 minutes.
- Supernatant Collection: The supernatant (ethyl acetate layer) is transferred to a clean tube.
- Repeated Extraction: The extraction procedure is repeated twice more with 10 mL of ethyl acetate.
- Evaporation and Reconstitution: The combined supernatants are evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
- Column: A reversed-phase C18 column is typically used for separation.
- Mobile Phase: A gradient elution is performed using:
 - Mobile Phase A: 10 mM Ammonium formate in water
 - Mobile Phase B: Methanol
- Gradient Program:

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0.0	70	30
0.5	70	30
4.0	5	95
7.0	5	95
7.1	70	30

| 10.0 | 70 | 30 |

- Flow Rate: 0.25 mL/min
- Injection Volume: 5 µL

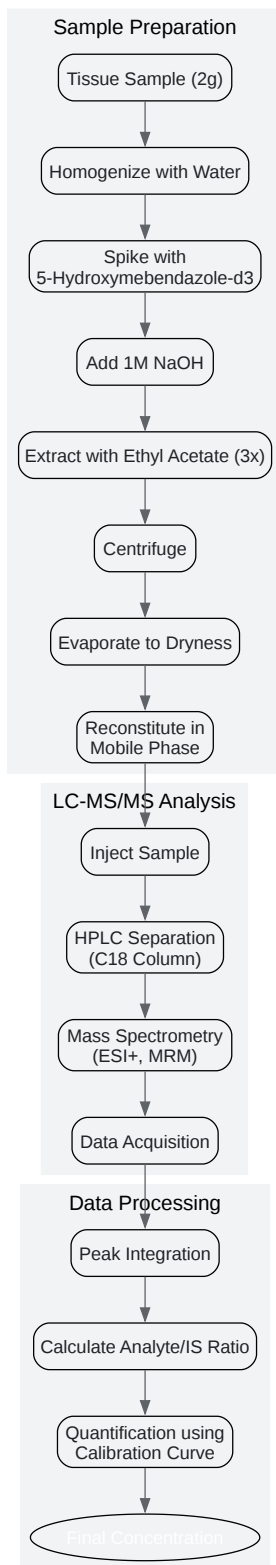
3. Mass Spectrometry Conditions

- Ionization Mode: Positive electrospray ionization (ESI+)
- Analysis Mode: Multiple Reaction Monitoring (MRM)
- Key Parameters:
 - Ion Source Gas 1: 50 psi
 - Ion Source Gas 2: 50 psi
 - Curtain Gas: 20 psi
 - Ion Spray Voltage: 5500 V
 - Source Temperature: 500°C
- MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. The selection of these transitions is crucial for the selectivity and sensitivity of the method. For 5-Hydroxymebendazole, a precursor ion of m/z 298 would be selected, with characteristic product ions monitored.[\[7\]](#)

Experimental Workflow Visualization

The following diagram illustrates the key steps in the analytical workflow for the quantification of Mebendazole metabolites using **5-Hydroxymebendazole-d3** as an internal standard.

Analytical Workflow for Mebendazole Metabolite Quantification

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Caption: Workflow for the quantification of Mebendazole metabolites.

Conclusion

5-Hydroxymebendazole-d3 serves as an indispensable tool for the accurate and reliable quantification of the Mebendazole metabolite, 5-Hydroxymebendazole, in biological matrices. The use of this stable isotope-labeled internal standard, in conjunction with a robust analytical method such as the LC-MS/MS protocol detailed here, is essential for researchers in drug development and food safety monitoring to ensure data of the highest quality and integrity.

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